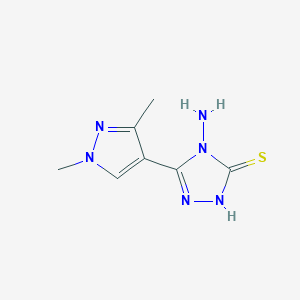

4-amino-5-(1,3-diméthyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

The hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The structures of the synthesized pyrazoles were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .Physical And Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrazoles were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariennes

Les composés portant un pyrazole sont reconnus pour leurs puissantes activités antileishmaniennes et antimalariennes. Ces composés pourraient être synthétisés et vérifiés structurellement par des techniques telles que la microanalyse élémentaire, la FTIR et la RMN .

Inhibition de la kinase LRRK2

Des composés avec un groupement pyrazole ont montré une activité en tant qu'inhibiteurs de la kinase LRRK2, ce qui est significatif dans le contexte des maladies neurodégénératives comme la maladie de Parkinson. De tels composés pourraient être utilisés dans des compositions pharmaceutiques pour moduler l'activité de la LRRK2 .

Mécanisme D'action

Target of Action

The primary targets of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .

Action Environment

The action, efficacy, and stability of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in inhibiting the growth of parasitic organisms. It interacts with various enzymes and proteins, such as Leishmania aethiopica and Plasmodium berghei, by inhibiting their metabolic pathways. The compound’s interaction with these biomolecules disrupts their normal function, leading to the inhibition of parasite growth .

Cellular Effects

The effects of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In parasitic cells, the compound disrupts cellular metabolism, leading to cell death. This disruption is achieved through the inhibition of key enzymes involved in the parasite’s metabolic processes .

Molecular Mechanism

At the molecular level, 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects by binding to specific enzymes and proteins, inhibiting their activity. This inhibition leads to a cascade of events that ultimately result in the disruption of the parasite’s metabolic pathways. The compound’s ability to inhibit enzyme activity is a key factor in its antileishmanial and antimalarial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its efficacy in inhibiting parasite growth, although some degradation products may form .

Dosage Effects in Animal Models

The effects of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant adverse effects. At higher doses, toxic effects may be observed, including damage to host tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways within parasitic organisms. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the synthesis of nucleotides. This disruption leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in parasite death .

Transport and Distribution

Within cells and tissues, 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is critical for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the cell can affect its ability to interact with target enzymes and proteins, thereby influencing its overall efficacy .

Propriétés

IUPAC Name |

4-amino-3-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6S/c1-4-5(3-12(2)11-4)6-9-10-7(14)13(6)8/h3H,8H2,1-2H3,(H,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPZVQZKECANKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NNC(=S)N2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)